molecular formula C17H15NO3 B8662775 3-Amino-5-methoxy-2-(4-methoxyphenyl)inden-1-one CAS No. 199987-17-2

3-Amino-5-methoxy-2-(4-methoxyphenyl)inden-1-one

Cat. No.: B8662775
CAS No.: 199987-17-2
M. Wt: 281.30 g/mol
InChI Key: SSXNAVNUUDFWTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-methoxy-2-(4-methoxyphenyl)inden-1-one is a useful research compound. Its molecular formula is C17H15NO3 and its molecular weight is 281.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

199987-17-2

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

3-amino-5-methoxy-2-(4-methoxyphenyl)inden-1-one

InChI

InChI=1S/C17H15NO3/c1-20-11-5-3-10(4-6-11)15-16(18)14-9-12(21-2)7-8-13(14)17(15)19/h3-9H,18H2,1-2H3

InChI Key

SSXNAVNUUDFWTL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=C(C2=O)C=CC(=C3)OC)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of methyl 4-methoxybenzoate (1.47 g, 7.47 mmole) and 4-methoxy phenylacetonitrile (1.00 g, 6.79 mmole) in dry THF (15 mL) was slowly added to 20 ml of 2.0 M of LDA at −10° C. The mixture was gradually allowed to warm to room temperature and left to stir overnight. The reaction was quenched with water and most of the THF was removed via vacuum. The crude aminoindenone was then filtered, dried and recrystallized from isopropanol to give a red orange solid (65% yield, m.p. 213° C.); MS m/e 281 (M+)+.
Quantity
1.47 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Yield
65%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.